molecular formula C5H5ClIN3 B8053701 6-Chloro-5-iodopyridine-2,3-diamine

6-Chloro-5-iodopyridine-2,3-diamine

Cat. No.: B8053701
M. Wt: 269.47 g/mol
InChI Key: ZDILLCVNFYDJDX-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyridine-2,3-diamine (CAS: 1473416-55-5) is a halogenated pyridine derivative featuring chlorine and iodine substituents at positions 6 and 5, respectively, along with amino groups at positions 2 and 3. Its molecular formula is C₅H₅ClIN₃, with a molecular weight of 269.47 g/mol . The compound is sensitive to light and moisture, requiring storage in inert atmospheres at 2–8°C .

Properties

IUPAC Name

6-chloro-5-iodopyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDILLCVNFYDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-5-iodopyridine-2,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of halogen substituents (chlorine and iodine) and amino groups on a pyridine ring. Its molecular formula is C5_5H5_5ClI2_2N2_2, and it has a molecular weight of approximately 265.48 g/mol. The compound's structure facilitates interactions with biological targets, making it an interesting candidate for further study.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on halogenated pyridines demonstrated their effectiveness against various bacterial strains, suggesting that the presence of halogens enhances their bioactivity .

Table 1: Antimicrobial Activity of Halogenated Pyridines

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
6-Bromo-5-methylpyridine-2,3-diamineS. aureus16 µg/mL
6-Iodo-2-pyridinamineP. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The mechanism involves the inhibition of key proteins involved in cell survival and proliferation.

Case Study: Inhibition of BCL6
A notable study explored the ability of compounds similar to this compound to inhibit BCL6, a protein associated with various cancers. Researchers found that certain derivatives could disrupt the protein-protein interactions necessary for BCL6 function, leading to enhanced apoptosis in lymphoma cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can bind to cellular receptors, altering downstream signaling cascades.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:

  • Antimicrobial Agents : Its potential as a broad-spectrum antimicrobial agent is being investigated.
  • Anticancer Drugs : Ongoing research aims to optimize its structure for enhanced potency against specific cancer types.
  • Pharmacophore Development : The compound serves as an important building block for synthesizing more complex molecules with desired biological activities .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-iodopyridine-2,3-diamine has garnered attention for its potential as a lead compound in drug development:

  • Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, such as E. coli and Staphylococcus aureus.
    CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    6-Bromo-5-methylpyridine-2,3-diamineS. aureus16 µg/mL
    6-Iodo-2-pyridinamineP. aeruginosa64 µg/mL
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Notably, it has shown potential in inhibiting BCL6, a protein associated with various cancers, leading to enhanced apoptosis in lymphoma cells.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

  • Palladium-Catalyzed Reactions : It is utilized in selective palladium-catalyzed amination reactions, allowing for the introduction of aryl groups into the pyridine framework with high yields and selectivity. The use of bases like Cs2_2CO3_3 facilitates these reactions under mild conditions.

Biological Research

The compound's structural features enable it to interact with various biological macromolecules:

  • Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways involved in cell survival.
  • Receptor Modulation : The ability to bind to cellular receptors can alter downstream signaling cascades.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of halogenated pyridines, it was found that compounds similar to this compound displayed significant activity against multiple bacterial strains. This suggests that the presence of halogens enhances bioactivity.

Case Study 2: Anticancer Mechanisms

A notable investigation focused on the ability of this compound to disrupt protein-protein interactions necessary for BCL6 function. The study demonstrated that derivatives could significantly enhance apoptosis in cancer cells by modulating specific signaling pathways.

Comparison with Similar Compounds

Research Implications

  • Electronic Effects: The electron-withdrawing iodine in this compound may enhance electrophilic substitution reactivity compared to non-iodinated analogues.
  • Drug Design : Halogenated pyridines are pivotal in medicinal chemistry due to improved metabolic stability and target binding. The iodine atom’s polarizability could facilitate interactions with biological macromolecules .
  • Safety Considerations : The compound’s sensitivity to light and moisture necessitates specialized storage, unlike more stable derivatives like 6-chloropurine (CAS: 87-42-3) .

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